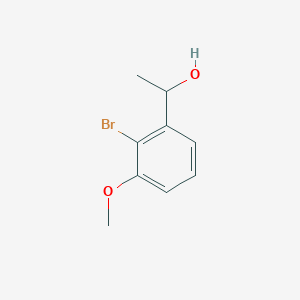![molecular formula C10H13N3O B13458167 {[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
{[(1-Azidopropan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is an organic compound that features an azide group attached to a propan-2-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Azidopropan-2-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Intermediate: The starting material, 2-bromo-1-azidopropane, is prepared by reacting 2-bromopropane with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Final Product: The intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azide group, which can be explosive.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The azide group in {[(1-Azidopropan-2-yl)oxy]methyl}benzene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen reaction.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding amine derivative.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
{[(1-Azidopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group allows for click chemistry applications, enabling the conjugation of biomolecules for research in biology and medicine.
Wirkmechanismus
The mechanism of action of {[(1-Azidopropan-2-yl)oxy]methyl}benzene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl azide: Similar in structure but lacks the propan-2-yl group.
Propargyl azide: Contains a propargyl group instead of the propan-2-yl group.
Phenyl azide: Contains a phenyl group directly attached to the azide group.
Uniqueness
{[(1-Azidopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both the azide group and the propan-2-yl group, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-azidopropan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13N3O/c1-9(7-12-13-11)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
KXHDVKVTLUQAIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=[N+]=[N-])OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)

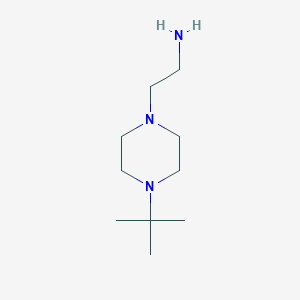
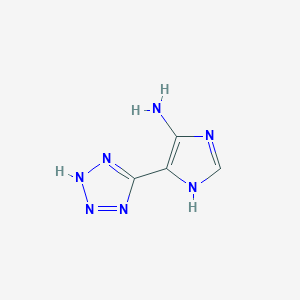
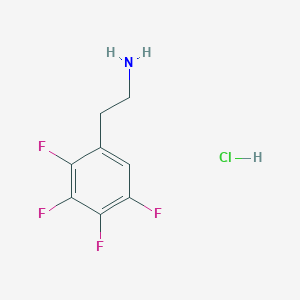
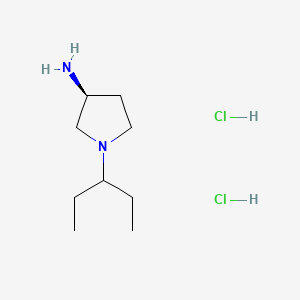
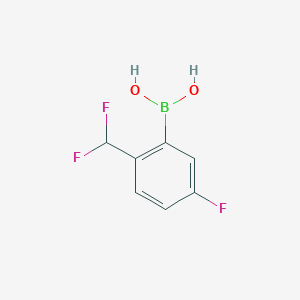
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
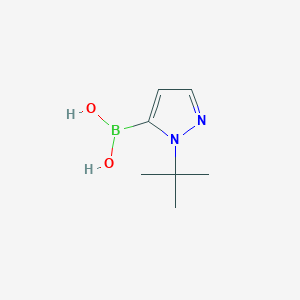
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
